molecular formula C19H22N4O3S B3403728 (E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173319-40-8

(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3403728
CAS No.: 1173319-40-8
M. Wt: 386.5 g/mol
InChI Key: LWSKQEFEFYLPRY-UHFFFAOYSA-N
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Description

The compound "(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" features a benzo[d]thiazole core substituted with an isopropyl group at the 6-position, an imino-linked 1-methyl-1H-pyrazole-5-carbonyl moiety at the 2-position, and an ethyl ester side chain. Structural elucidation of such compounds typically relies on NMR, UV spectroscopy, and crystallography, as demonstrated in studies of analogous heterocycles .

Properties

IUPAC Name

ethyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-5-26-17(24)11-23-14-7-6-13(12(2)3)10-16(14)27-19(23)21-18(25)15-8-9-20-22(15)4/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSKQEFEFYLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in microbial metabolism and infection processes. The incorporation of pyrazole and thiazole moieties is significant as these structures are known to enhance biological activity through various mechanisms, such as enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of related pyrazole derivatives. For example, a study evaluating various pyrazole derivatives showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Antiviral Activity

Compounds containing pyrazole and thiazole structures have been investigated for their antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising results against HIV, with EC50 values indicating effective inhibition at low concentrations . The potential of this compound as an antiviral agent remains an area for future research.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Evaluation : A study on pyrazole derivatives revealed that compounds with similar structural features exhibited strong antimicrobial effects. The derivatives were tested for their MIC and minimum bactericidal concentration (MBC), confirming their potential as effective antimicrobial agents .
  • Antiviral Research : Research on thiazole-containing compounds has indicated their ability to inhibit viral replication in vitro. For example, compounds targeting RNA polymerases have shown significant antiviral activity against various viruses, suggesting a potential pathway for this compound .

Data Summary Table

Activity TypeCompoundMIC/MBC ValuesReference
AntimicrobialPyrazole Derivative0.22 - 0.25 μg/mL
AntiviralThiazole DerivativeEC50: 3.98 μM

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique combination of a benzo[d]thiazole ring, pyrazole-carbonyl imino group, and ethyl ester distinguishes it from other heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[d]thiazole 6-isopropyl, pyrazole-carbonyl imino, ethyl ester Ester, imino, aromatic thiazole
Isorhamnetin-3-O-glycoside () Flavonoid Methoxy groups, glycoside Glycoside, phenolic hydroxyl
Pyrazophos () Pyrazolo-pyrimidine Diethoxyphosphinothioyl, methyl ester Phosphorothioate, ester
Zygocaperoside () Triterpenoid Hydroxyl, glycoside Glycoside, hydroxyl

Key Observations :

  • The target’s ester group shares similarity with pyrazophos, a fungicide, but lacks phosphorothioate groups, which are critical for pyrazophos’s bioactivity .

Spectroscopic and Crystallographic Properties

Spectral Data Comparison

The target compound’s ¹H-NMR spectrum would likely show signals for:

  • Thiazole protons : δ 7.5–8.5 ppm (aromatic protons).
  • Pyrazole protons : δ 6.5–7.5 ppm (substituted pyrazole).
  • Ethyl ester : δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂) .

Comparatively, Isorhamnetin-3-O-glycoside () exhibits distinct methoxy (δ 3.8–4.0 ppm) and anomeric proton (δ 5.0–5.5 ppm) signals, reflecting its glycosidic nature .

Hydrogen Bonding and Crystal Packing

The pyrazole-carbonyl imino group in the target compound may participate in hydrogen bonding, influencing crystal packing and stability. This contrasts with phosphorothioate-containing compounds like pyrazophos, where sulfur-based interactions dominate .

Conformational Analysis

The benzo[d]thiazole ring’s puckering can be quantified using Cremer-Pople parameters (). For six-membered heterocycles, puckering amplitudes (q) typically range from 0.1–0.5 Å, depending on substituents. The target’s isopropyl group may induce steric strain, altering puckering compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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